(Z)-1,2,3,3,3-Pentafluoropropene is a highly fluorinated olefin with the molecular formula C₃H₂F₅. It appears as a colorless gas at room temperature and is recognized for its exceptional chemical stability and low global warming potential. This compound plays a significant role in various industrial applications, particularly as a refrigerant and in the synthesis of fluoropolymers. The unique structural feature of (Z)-1,2,3,3,3-pentafluoropropene is the presence of a carbon-carbon double bond alongside five fluorine substituents, which significantly influence its chemical behavior and properties .
(Z)-1,2,3,3,3-Pentafluoropropene itself does not have a known mechanism of action in biological systems. Its primary significance lies in its role as a precursor for HFO refrigerants. HFOs function by undergoing a phase change in refrigeration cycles, absorbing heat during evaporation and releasing it during condensation [].
(Z)-1,2,3,3,3-Pentafluoropropene serves as a critical starting material for the synthesis of hydrofluoroolefins (HFOs) []. HFOs are a class of fluorocarbons specifically designed to replace environmentally harmful chlorofluorocarbons (CFCs) used in refrigerants and other applications. The Z-isomer is particularly sought after due to its favorable environmental profile compared to the E-isomer [].
One method for HFO synthesis involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane, which yields (Z)-1,2,3,3,3-pentafluoropropene as an intermediate []. This intermediate can then be further processed to generate various HFOs with desired properties for specific research applications.
(Z)-1,2,3,3,3-Pentafluoropropene, along with its E-isomer, has been employed in studies investigating the atmospheric degradation mechanisms of fluorocarbons []. Understanding these degradation processes is crucial for assessing the environmental impact of these compounds. Researchers have studied how factors like hydroxyl radicals (OH) and chlorine radicals (Cl) initiate the breakdown of (Z)-1,2,3,3,3-pentafluoropropene in the troposphere, the lowest layer of the Earth's atmosphere []. This information helps scientists develop next-generation fluorocarbons with minimal environmental persistence.
Several methods exist for synthesizing (Z)-1,2,3,3,3-pentafluoropropene:
This approach is prevalent in both laboratory and industrial settings for producing high yields of the compound .
(Z)-1,2,3,3,3-Pentafluoropropene has diverse applications:
Research indicates that (Z)-1,2,3,3,3-pentafluoropropene interacts with atmospheric radicals such as hydroxyl (OH) and chlorine (Cl). These interactions lead to its degradation products when released into the atmosphere. Notably, studies have shown that upon reaction with chlorine radicals, primary products include trifluoroacetyl fluoride and formyl fluoride . Understanding these interactions is crucial for assessing the environmental impact of this compound.
(Z)-1,2,3,3,3-Pentafluoropropene shares similarities with several other fluorinated compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (E)-1,2,3,3,3-Pentafluoropropene | C₃H₂F₅ | Isomeric form; different properties due to configuration. |
| Hexafluoroisobutylene | C₄F₆ | More complex structure; used in different applications. |
| 1-Hexafluoropropylene | C₃H₂F₆ | Similar fluorination but different reactivity profile. |
The distinct configuration of the double bond in (Z)-1,2,3,3,3-pentafluoropropene contributes to its unique chemical properties compared to its E-isomer and other related compounds .
(Z)-1,2,3,3,3-Pentafluoropropene is a fluorinated olefin with the molecular formula C₃HF₅ and a molecular weight of 132.03 g/mol [2] [3]. The compound features a three-carbon backbone with a carbon-carbon double bond between C1 and C2, and a trifluoromethyl (CF₃) group attached to C2 [6]. The molecule contains five fluorine atoms and one hydrogen atom, with the hydrogen attached to C1 [8].
The defining characteristic of this compound is its Z (cis) configuration, where the fluorine atoms attached to C1 and C2 are positioned on the same side of the carbon-carbon double bond plane [6] [8]. This geometric arrangement distinguishes it from its E (trans) isomer and significantly influences its physical and chemical properties [9].
The molecular structure can be represented by the following identifiers:
| Property | Value |
|---|---|
| Chemical Name | (Z)-1,2,3,3,3-Pentafluoropropene |
| IUPAC Name | (Z)-1,2,3,3,3-pentafluoroprop-1-ene |
| CAS Number | 5528-43-8 |
| InChI | InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1- |
| InChI Key | DMUPYMORYHFFCT-UPHRSURJSA-N |
| SMILES | C(=C(/C(F)(F)F)\F)\F |
The Z configuration creates a unique structural arrangement where the CF₃ group experiences restricted rotation due to intramolecular interactions [8] [9]. This restriction is more pronounced in the Z isomer compared to the E isomer, contributing to its distinct physical and chemical behavior [6].
(Z)-1,2,3,3,3-Pentafluoropropene exists as a colorless gas at room temperature and standard pressure [7]. This physical state is consistent with its low boiling point of approximately -21°C, as reported in experimental studies [14].
The compound's phase behavior has been characterized across a range of temperatures and pressures, with thermodynamic property data available for temperatures between 240 K and 450 K at pressures up to 10 MPa [17]. These data are crucial for understanding the compound's behavior in various applications, particularly as a potential refrigerant.
The physical properties of (Z)-1,2,3,3,3-Pentafluoropropene are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Physical State at 25°C | Colorless gas | |
| Boiling Point | -21°C | [14] |
| Density (predicted) | 1.336±0.06 g/cm³ | [7] |
| Phase Transition Data Range | 240 K to 450 K (up to 10 MPa) | [17] |
The compound's vapor-liquid equilibrium properties have been studied using molecular simulation techniques, which have shown good agreement with experimental data [15]. These simulations have demonstrated that the force field model enables reliable predictions of properties such as vapor pressure, saturated densities, and heats of vaporization [11].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and electronic environment of (Z)-1,2,3,3,3-Pentafluoropropene [19]. The compound contains three distinct types of nuclei that can be studied using NMR: ¹H, ¹⁹F, and ¹³C [22].
The ¹H NMR spectrum would show signals from the single hydrogen atom attached to C1, while the ¹⁹F NMR spectrum would reveal signals from the five fluorine atoms in different chemical environments [19]. The ¹³C NMR would provide information about the three carbon atoms, including the double-bonded carbons and the carbon of the CF₃ group [22].
Although detailed NMR spectral data for (Z)-1,2,3,3,3-Pentafluoropropene was limited in the available research, the compound has been used in the synthesis of perfluoropropenyl-containing phosphines, where NMR spectroscopy played a crucial role in characterizing the products and confirming the Z configuration [19] [22].
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and molecular vibrations in (Z)-1,2,3,3,3-Pentafluoropropene [6]. The compound exhibits several characteristic vibrational modes due to its unique structure containing a C=C double bond, C-F bonds, and a C-H bond [8].
The expected key vibrational modes include:
| Vibrational Mode | Expected Frequency Range | Characteristic |
|---|---|---|
| C=C stretching | ~1600-1700 cm⁻¹ | Double bond between C1 and C2 |
| C-F stretching | ~1000-1400 cm⁻¹ | Multiple C-F bonds |
| C-H stretching | ~3000-3100 cm⁻¹ | Single C-H bond |
| CF₃ symmetric stretching | ~1100-1200 cm⁻¹ | CF₃ group vibration |
| CF₃ asymmetric stretching | ~1200-1300 cm⁻¹ | CF₃ group vibration |
| C-H bending | ~800-1000 cm⁻¹ | Single C-H bond |
The IR spectrum of (Z)-1,2,3,3,3-Pentafluoropropene would show distinct patterns that differentiate it from its E isomer, particularly in the fingerprint region, due to the different spatial arrangements of the fluorine atoms [6] [8].
Mass spectrometry provides information about the molecular weight and fragmentation pattern of (Z)-1,2,3,3,3-Pentafluoropropene [3]. The molecular ion would appear at m/z 132, corresponding to the molecular weight of 132.03 g/mol [2] [3].
The fragmentation pattern would likely involve the cleavage of C-F bonds and the CF₃ group, producing fragment ions such as CF₃⁺, CF₂⁺, CF⁺, and CHF⁺ [3]. These fragmentation patterns are characteristic of fluorinated compounds and can be used to distinguish (Z)-1,2,3,3,3-Pentafluoropropene from other similar compounds [2].
Additionally, microwave spectroscopy has provided detailed information about the rotational constants of (Z)-1,2,3,3,3-Pentafluoropropene [8]. The rotational constants determined experimentally are A = 3485.49228(22) MHz, B = 1409.948044(81) MHz, and C = 1217.072158(75) MHz [8]. These values are crucial for understanding the three-dimensional structure and conformational properties of the molecule [6] [8].
The thermodynamic properties of (Z)-1,2,3,3,3-Pentafluoropropene have been extensively studied, particularly in relation to its E isomer [12]. One of the most significant findings is that the Z isomer is more thermodynamically stable than the E isomer, with an enthalpy of Z to E isomerization of +2.843(±0.1) kcal mol⁻¹ [12]. This positive value indicates that energy must be supplied to convert the Z isomer to the E isomer, confirming the greater stability of the Z configuration [12].
The entropy of Z to E isomerization has been determined to be 0.74 eu (entropy units), providing further insight into the thermodynamic relationship between these isomers [12]. This value reflects the difference in molecular ordering and rotational freedom between the two configurations [12] [6].
Thermodynamic property data for (Z)-1,2,3,3,3-Pentafluoropropene are available across a wide range of conditions, as summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Enthalpy of Z to E Isomerization | +2.843(±0.1) kcal mol⁻¹ | [12] |
| Entropy of Z to E Isomerization | 0.74 eu | [12] |
| Stability Comparison | Z isomer more stable than E isomer | [12] |
| Thermodynamic Data Range | 240 K to 450 K (up to 10 MPa) | [17] |
The thermodynamic properties of (Z)-1,2,3,3,3-Pentafluoropropene have been modeled using the Martin-Hou equation of state, which provides a mathematical framework for predicting its behavior under various conditions [17]. This model has been fitted based on experimental measurements of compressed liquid density and vapor phase PvT (pressure-volume-temperature) relationships [17].
Quantum chemical calculations have provided valuable insights into the electronic structure, molecular geometry, and energetics of (Z)-1,2,3,3,3-Pentafluoropropene [6] [8]. These calculations have been performed using high-level computational methods, particularly MP2 (Second-order Møller–Plesset perturbation theory) with the 6-311++G(2d,2p) basis set [6] [8].
A key finding from these quantum chemical studies is the significantly higher barrier to internal rotation of the CF₃ group in the Z isomer compared to the E isomer [8] [9]. This higher barrier is attributed to two factors: the stabilizing effect of an intramolecular hydrogen bond at the minimum energy configuration and the destabilizing effect of fluorine-fluorine repulsion at the top of the barrier [6] [8].
The mapped electrostatic potential surfaces of (Z)-1,2,3,3,3-Pentafluoropropene reveal distinct areas of electron density and nucleophilicity, which differ significantly from those of the E isomer [6] [8]. These differences in electron distribution influence how the molecule interacts with other chemical species, particularly in forming heterodimers with protic acids [6].
The quantum chemical characterization of (Z)-1,2,3,3,3-Pentafluoropropene is summarized in the following table:
| Property | Description | Source |
|---|---|---|
| Computational Method | MP2 (Second-order Møller–Plesset perturbation theory) | [6] [8] |
| Basis Set | 6-311++G(2d,2p) | [6] [8] |
| Predicted Rotational Constants | Close agreement with experimental values | [6] [8] |
| Intramolecular Interactions | Hydrogen bond stabilizes Z isomer structure | [6] [8] [9] |
| Barrier to CF₃ Rotation | Significantly higher for Z isomer | [8] [9] |
| Electrostatic Potential | Different electron density distribution compared to E isomer | [6] [8] |
| Stability Comparison | Z isomer more stable by 2.843(±0.1) kcal mol⁻¹ | [12] |
Irritant